Herbacin Herbacin Herbacin is a natural product found in Lamellodysidea herbacea and Calluna vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 11021-22-0
VCID: VC21341197
InChI: InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1
SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol

Herbacin

CAS No.: 11021-22-0

Cat. No.: VC21341197

Molecular Formula: C21H20O12

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Herbacin - 11021-22-0

CAS No. 11021-22-0
Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1
Standard InChI Key WWEKCPWUOZWBRI-USXYKIIOSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Chemical Structure and Properties

Molecular Structure

Herbacin possesses the molecular formula C21H20O12 and a molecular weight of 464.4 g/mol . Structurally, it is formally named as 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . The compound's core structure features a chromone ring system (benzopyran-4-one) with multiple hydroxyl groups and a beta-D-glucopyranosyloxy group at position 8 .

The structure contains five defined stereocenters, all of which contribute to its specific three-dimensional configuration and potentially to its biological activity . The glucoside portion of the molecule contains multiple hydroxyl groups that enable hydrogen bonding capabilities, which may influence the compound's solubility and interaction with biological targets.

Physical and Chemical Properties

Herbacin demonstrates characteristic physicochemical properties that define its behavior in various environments. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Charge0
Defined Stereocenters5/5
E/Z Centers0
Optical ActivityUnspecified
Creation Date (in PubChem)2005-08-09
Last Modified2025-03-22

The compound contains multiple hydroxyl groups, which contribute to its potential hydrogen bonding capabilities and likely influence its solubility in various solvents . As with many flavonoid glycosides, Herbacin would be expected to show greater water solubility than its aglycone counterpart due to the presence of the sugar moiety.

Spectroscopic Data

Spectroscopic data provides crucial information for the structural elucidation and identification of Herbacin. Key spectroscopic parameters are presented in the table below:

Spectroscopic ParameterValue/Description
SMILES NotationOC[C@H]1OC@@HC@HC@@H[C@@H]1O
Alternative SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4C@HO)O)O
InChIInChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1
InChIKeyWWEKCPWUOZWBRI-USXYKIIOSA-N

These spectroscopic parameters are essential for accurate identification and characterization of Herbacin in complex mixtures and biological samples .

Natural Sources and Occurrence

Based on available scientific literature, Herbacin has been documented in specific plant species. The compound has been reported in:

  • Calluna vulgaris (Common Heather)

  • Lamellodysidea herbacea (a marine sponge)

The presence of Herbacin in these diverse organisms—a terrestrial plant and a marine invertebrate—suggests potential ecological significance and raises interesting questions about convergent evolution of secondary metabolite production. The actual concentration of Herbacin in these natural sources varies and depends on numerous factors including environmental conditions, harvesting time, and extraction methods.

Analytical Methods for Identification and Quantification

The accurate identification and quantification of Herbacin in complex matrices requires sophisticated analytical techniques. Based on approaches used for similar flavonoid glycosides, the following methods are likely applicable:

Chromatographic Methods

High-performance liquid chromatography with diode array detection (HPLC-DAD) represents an effective approach for separating and detecting Herbacin in plant extracts. For enhanced sensitivity and specificity, coupling with mass spectrometry, as in HPLC-DAD-ESI-QQQ-MS (high-performance liquid chromatography with diode array and electrospray triple quadrupole mass detection), would be particularly valuable .

The chromatographic separation typically employs C18 reversed-phase columns with gradient elution using water and organic solvents (methanol or acetonitrile) modified with formic or acetic acid. The characteristic UV absorption profile of flavonoids, typically showing maxima around 250-280 nm and 320-380 nm, can aid in identification.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is crucial for unambiguous identification of Herbacin. Both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments would allow for complete structural assignment of the compound.

Mass spectrometry, particularly employing soft ionization techniques like electrospray ionization (ESI), provides molecular weight confirmation and fragmentation patterns that are characteristic of flavonoid glycosides like Herbacin.

Future Research Directions

The current state of knowledge regarding Herbacin reveals several promising avenues for future investigation:

Comprehensive Biological Evaluation

A systematic evaluation of Herbacin's biological activities is warranted, including:

  • In-depth assessment of antioxidant properties using multiple assay systems

  • Evaluation of anti-inflammatory potential through enzyme inhibition and cell-based assays

  • Investigation of antimicrobial properties against various pathogens

  • Exploration of potential anticancer activities through cell viability and mechanistic studies

Ecological Significance

The presence of Herbacin in both terrestrial plants and marine organisms raises intriguing questions about its ecological role:

  • Function in plant defense mechanisms against herbivores and pathogens

  • Potential role in UV protection

  • Significance in marine sponge secondary metabolism

  • Evolutionary aspects of convergent production in diverse organisms

Analytical Method Development

Development of optimized analytical methods specifically for Herbacin would facilitate:

  • Accurate quantification in complex natural matrices

  • Monitoring of stability under various conditions

  • Assessment of bioavailability and pharmacokinetics

  • Quality control of any potential therapeutic formulations

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